molecular formula C17H26ClNO4S B1396939 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride CAS No. 1332529-68-6

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride

Cat. No. B1396939
M. Wt: 375.9 g/mol
InChI Key: OILQMXVONCONDP-UHFFFAOYSA-N
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Description

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride (BOMHCl) is an important synthetic chemical compound. It is widely used as a reagent in organic syntheses and in the preparation of various pharmaceuticals, agrochemicals, and other compounds. BOMHCl is a highly versatile compound, with numerous applications in scientific research and laboratory experiments.

Scientific Research Applications

Antihypertensive Applications

One of the primary applications of this compound is in the field of antihypertensive medications. A study by Clark et al. (1983) found that certain derivatives of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are structurally related to 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride, demonstrated significant antihypertensive activity. These findings suggest the potential of this compound in developing new antihypertensive drugs (Clark et al., 1983).

Synthetic Approaches to Spiroaminals

Sinibaldi and Canet (2008) explored various synthetic approaches to spiroaminals, including the 1-oxa-7-azaspiro[5.5]undecane ring system, which is closely related to the compound . This research highlights the compound's significance in synthetic chemistry, particularly in creating complex molecules with potential biological activities (Sinibaldi & Canet, 2008).

Antibacterial Agents

A 2022 study by Lukin et al. investigated derivatives of 1-oxa-9-azaspiro[5.5]undecane, similar to the compound , in the synthesis of new antibacterial agents. They tested these derivatives against various bacterial strains, highlighting the potential of such compounds in developing novel antibiotics (Lukin et al., 2022).

Spirocyclic Derivatives in Organic Chemistry

Research by Krasavin et al. (2016) involved spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold, structurally related to the compound , for the design of potential inhibitors of soluble epoxide hydrolase. This indicates the compound's relevance in developing new therapeutic agents for cardiovascular disease, inflammation, and pain (Krasavin et al., 2016).

properties

IUPAC Name

(9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S.ClH/c1-23(19,20)22-16-7-12-21-17(13-16)8-10-18(11-9-17)14-15-5-3-2-4-6-15;/h2-6,16H,7-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQMXVONCONDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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